molecular formula C22H16F3N3O4 B12193703 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide

2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12193703
M. Wt: 443.4 g/mol
InChI Key: BEWMCTNLYIFOOS-UHFFFAOYSA-N
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Description

2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, a furan ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of a furan derivative with a quinoxaline precursor, followed by acylation with a trifluoromethylphenyl acetamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce tetrahydroquinoxalines.

Scientific Research Applications

2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a quinoxaline core, a furan ring, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H16F3N3O4

Molecular Weight

443.4 g/mol

IUPAC Name

2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H16F3N3O4/c23-22(24,25)13-5-3-6-14(11-13)26-19(29)12-17-20(30)27-15-7-1-2-8-16(15)28(17)21(31)18-9-4-10-32-18/h1-11,17H,12H2,(H,26,29)(H,27,30)

InChI Key

BEWMCTNLYIFOOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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